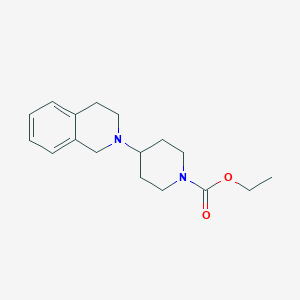
ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate, also known as E-4031, is a chemical compound that has been used extensively in scientific research. It is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been used to study the mechanism of action of IKr channels and their role in cardiac repolarization.
作用机制
Ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This current is responsible for the repolarization of the cardiac action potential, and its inhibition by this compound leads to prolongation of the action potential duration. This can lead to an increased risk of cardiac arrhythmias, which is a potential limitation of using this compound in research studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of IKr channels in cardiac cells. This leads to prolongation of the action potential duration, which can result in an increased risk of cardiac arrhythmias. This compound has also been shown to inhibit other potassium channels, such as the hERG channel, which is responsible for the repolarization of other cell types. This can lead to potential off-target effects of this compound.
实验室实验的优点和局限性
One advantage of using ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate in research studies is its potency and selectivity for IKr channels. This allows for precise investigation of the role of these channels in cardiac repolarization. However, the potential risk of cardiac arrhythmias associated with this compound can be a limitation in some experimental settings. Additionally, the off-target effects of this compound on other potassium channels can also be a potential limitation in some studies.
未来方向
There are several potential future directions for research involving ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate. One area of interest is the development of new drugs that can selectively target IKr channels without the potential risk of cardiac arrhythmias. Another area of interest is the investigation of the role of IKr channels in other cell types and physiological processes. Additionally, the potential off-target effects of this compound on other potassium channels can be further investigated to better understand its mechanism of action.
合成方法
The synthesis of ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate involves several steps, starting from the reaction of 1,2-dihydroisoquinoline with ethyl 4-bromobutyrate to form the corresponding ester. This is followed by a series of reactions involving reduction, cyclization, and esterification to yield the final product. The synthesis of this compound has been well-established and is widely used in research laboratories.
科学研究应用
Ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate has been used extensively in scientific research to study the mechanism of action of IKr channels in cardiac cells. It has been used to investigate the role of these channels in cardiac repolarization, which is an important process that ensures proper heart function. This compound has also been used to study the effects of various drugs and compounds on IKr channels, which can help in the development of new drugs for the treatment of cardiac arrhythmias.
属性
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)18-11-8-16(9-12-18)19-10-7-14-5-3-4-6-15(14)13-19/h3-6,16H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJANLDBNAZYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
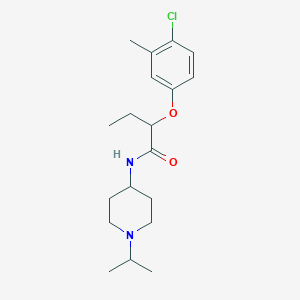
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)
![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
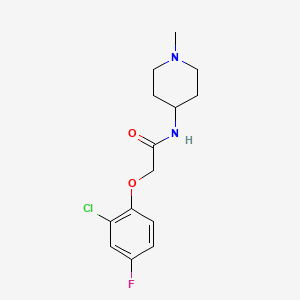
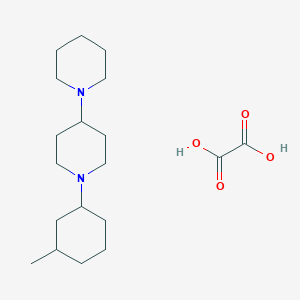
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
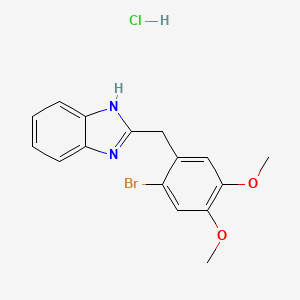
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
